2-Amino-3-(indolizin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(indolizin-1-yl)propanoic acid: is a compound that features an indolizine ring attached to an amino acid backbone. Indolizine is a nitrogen-containing heterocyclic compound known for its aromatic properties and biological significance. The presence of the indolizine ring in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(indolizin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with suitable electrophiles. For instance, the reaction of 2-formyl pyrrole derivatives with fumaronitrile can lead to the formation of indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(indolizin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-3-(indolizin-1-yl)propanoic acid is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antiviral, anticancer, and anti-inflammatory activities, among others .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .
Wirkmechanismus
The mechanism of action of 2-Amino-3-(indolizin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indolizine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(indol-3-yl)propanoic acid: This compound features an indole ring instead of an indolizine ring.
2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound contains a naphthalene ring and is used in the synthesis of various bioactive molecules.
Uniqueness: 2-Amino-3-(indolizin-1-yl)propanoic acid is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. The indolizine ring’s aromaticity and nitrogen content contribute to its reactivity and potential as a bioactive molecule .
Eigenschaften
Molekularformel |
C11H12N2O2 |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-amino-3-indolizin-1-ylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)7-8-4-6-13-5-2-1-3-10(8)13/h1-6,9H,7,12H2,(H,14,15) |
InChI-Schlüssel |
OIVKHQIRPYIEEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.